
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide
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Overview
Description
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as methylsulfonyl chloride.
Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom through a substitution reaction, typically using phenyl isocyanate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide
- 3-(methylsulfonyl)-N-phenylpyrrolidine-3-carboxamide
- 3-(methylsulfonyl)-N-phenylpyrrolidine-4-carboxamide
Uniqueness
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(Methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is a heterocyclic compound characterized by a pyrrolidine ring, a phenyl group, and a carboxamide functional group. Despite its structural complexity, research on its biological activity remains limited. This article explores the available data regarding its biological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Phenyl Group : Attached to the nitrogen atom of the pyrrolidine.
- Carboxamide Group : Located at the first carbon position of the pyrrolidine.
- Methylsulfonyl Group : Attached to the third carbon, contributing to its potential reactivity and biological activity.
Currently, there is no established mechanism of action for this compound in scientific literature. The lack of detailed studies hinders a comprehensive understanding of how this compound interacts with biological targets.
Potential Applications
Although specific applications are not well-documented, the presence of functional groups suggests potential for various pharmacological activities. Compounds with similar structures have been explored for:
- Anticancer properties
- Anticonvulsant effects
- Modulation of ion channels
Synthesis and Characterization
Research has primarily focused on the synthesis and characterization of this compound. Various synthetic routes have been explored, including multicomponent reactions and cyclization processes, which may influence its biological activity. However, detailed studies on its efficacy in biological systems are lacking.
Comparative Studies
While direct studies on this compound are sparse, comparative analysis with related compounds can provide insights into its potential activity. For instance, compounds that share structural motifs with this molecule have shown varying degrees of biological activity, particularly in cancer models .
Data Table: Structural Comparison with Related Compounds
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
This compound | Pyrrolidine ring, phenyl group, carboxamide | Unknown |
Compound A (e.g., Lamotrigine) | Similar heterocyclic structure | Anticonvulsant activity via sodium channel modulation |
Compound B (e.g., Valproic Acid) | Fatty acid derivative with carboxamide | Antiepileptic effects through sodium current inhibition |
Properties
IUPAC Name |
3-methylsulfonyl-N-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGCYAVMPBBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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